molecular formula C24H22F2N2O2 B570735 4-Dehydroxy-4-amino Ezetimibe CAS No. 1354716-98-5

4-Dehydroxy-4-amino Ezetimibe

Cat. No.: B570735
CAS No.: 1354716-98-5
M. Wt: 408.449
InChI Key: NBKCYAYZFIZTRF-XPWALMASSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Dehydroxy-4-amino Ezetimibe typically involves the modification of Ezetimibe. One common method includes the reduction of the hydroxyl group at the fourth position to an amino group. This can be achieved through a series of steps involving protection, reduction, and deprotection reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalysts and controlled environments to facilitate the conversion of Ezetimibe to its dehydroxy-amino derivative .

Chemical Reactions Analysis

Types of Reactions: 4-Dehydroxy-4-amino Ezetimibe can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted amines .

Mechanism of Action

The mechanism of action of 4-Dehydroxy-4-amino Ezetimibe is similar to that of Ezetimibe. It inhibits the absorption of cholesterol in the intestines by targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein. This inhibition reduces the delivery of intestinal cholesterol to the liver, thereby lowering blood cholesterol levels . The presence of the amino group may alter its binding affinity and efficacy compared to Ezetimibe .

Properties

IUPAC Name

(3R,4S)-4-(4-aminophenyl)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]azetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22F2N2O2/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-9-19(27)10-4-16)28(24(21)30)20-11-7-18(26)8-12-20/h1-12,21-23,29H,13-14,27H2/t21-,22+,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBKCYAYZFIZTRF-XPWALMASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H]2[C@H](C(=O)N2C3=CC=C(C=C3)F)CC[C@@H](C4=CC=C(C=C4)F)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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